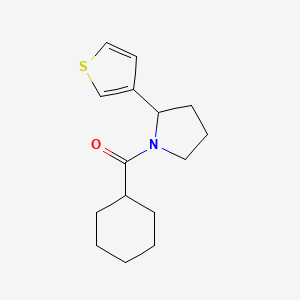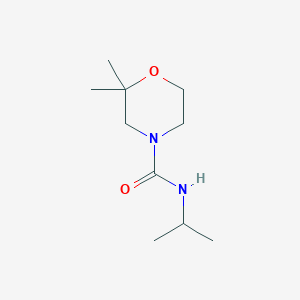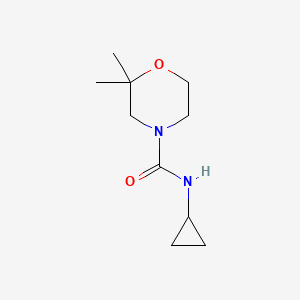
N-cyclopropyl-2,2-dimethylmorpholine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-2,2-dimethylmorpholine-4-carboxamide (CDC-501) is a novel small molecule that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of morpholine derivatives and has been found to exhibit a wide range of biological activities. The purpose of
Mécanisme D'action
The exact mechanism of action of N-cyclopropyl-2,2-dimethylmorpholine-4-carboxamide is not fully understood. However, it is known to interact with various molecular targets such as enzymes, receptors, and ion channels. N-cyclopropyl-2,2-dimethylmorpholine-4-carboxamide has been shown to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4), which are involved in inflammation and cancer. N-cyclopropyl-2,2-dimethylmorpholine-4-carboxamide has also been found to modulate the activity of certain receptors such as the dopamine D2 receptor, which is involved in neurological disorders.
Biochemical and Physiological Effects
N-cyclopropyl-2,2-dimethylmorpholine-4-carboxamide has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that N-cyclopropyl-2,2-dimethylmorpholine-4-carboxamide can inhibit the activity of COX-2 and PDE-4, thereby reducing inflammation. N-cyclopropyl-2,2-dimethylmorpholine-4-carboxamide has also been found to induce apoptosis and cell cycle arrest in cancer cells. In vivo studies have shown that N-cyclopropyl-2,2-dimethylmorpholine-4-carboxamide can reduce inflammation, protect against neurodegeneration, and inhibit tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclopropyl-2,2-dimethylmorpholine-4-carboxamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and interact with intracellular targets. N-cyclopropyl-2,2-dimethylmorpholine-4-carboxamide has also been found to have low toxicity and high stability, making it suitable for long-term experiments. However, N-cyclopropyl-2,2-dimethylmorpholine-4-carboxamide has some limitations for lab experiments. It has limited solubility in water, which can make it difficult to administer in vivo. N-cyclopropyl-2,2-dimethylmorpholine-4-carboxamide also has a short half-life, which can limit its efficacy in certain applications.
Orientations Futures
N-cyclopropyl-2,2-dimethylmorpholine-4-carboxamide has several potential future directions for research. One area of interest is the development of N-cyclopropyl-2,2-dimethylmorpholine-4-carboxamide derivatives with improved pharmacokinetic properties. Another area of interest is the investigation of N-cyclopropyl-2,2-dimethylmorpholine-4-carboxamide in combination with other drugs for synergistic effects. Additionally, further research is needed to fully understand the mechanism of action of N-cyclopropyl-2,2-dimethylmorpholine-4-carboxamide and its potential therapeutic applications in other diseases.
Conclusion
In conclusion, N-cyclopropyl-2,2-dimethylmorpholine-4-carboxamide is a novel small molecule that has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. N-cyclopropyl-2,2-dimethylmorpholine-4-carboxamide has several advantages for lab experiments, including its small size and low toxicity. However, it also has some limitations, including limited solubility and short half-life. Future research on N-cyclopropyl-2,2-dimethylmorpholine-4-carboxamide derivatives, combination therapies, and mechanism of action will further advance our understanding of this promising compound.
Méthodes De Synthèse
N-cyclopropyl-2,2-dimethylmorpholine-4-carboxamide can be synthesized through a multi-step process involving the reaction of cyclopropylamine with 4-hydroxymethyl-2,2-dimethylmorpholine followed by the addition of an isocyanate. The resulting product is purified through various chromatography techniques to obtain the final compound. This synthesis method has been optimized to yield high purity and high yields of N-cyclopropyl-2,2-dimethylmorpholine-4-carboxamide.
Applications De Recherche Scientifique
N-cyclopropyl-2,2-dimethylmorpholine-4-carboxamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, N-cyclopropyl-2,2-dimethylmorpholine-4-carboxamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation studies have shown that N-cyclopropyl-2,2-dimethylmorpholine-4-carboxamide can reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. In neurodegenerative disorders, N-cyclopropyl-2,2-dimethylmorpholine-4-carboxamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation.
Propriétés
IUPAC Name |
N-cyclopropyl-2,2-dimethylmorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-10(2)7-12(5-6-14-10)9(13)11-8-3-4-8/h8H,3-7H2,1-2H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVUUVDPXFUALPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCO1)C(=O)NC2CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-2,2-dimethylmorpholine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

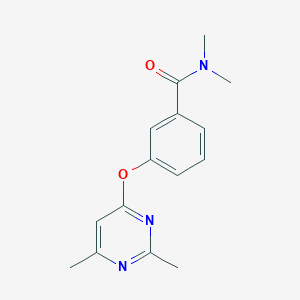
![N-ethyl-N-[(2-methylphenyl)methyl]methanesulfonamide](/img/structure/B7558740.png)
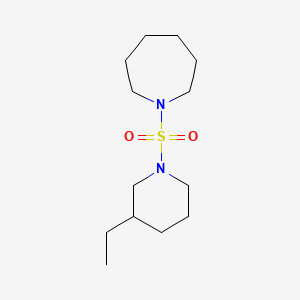
![N-[1-(3-fluoro-4-methoxyphenyl)ethyl]-1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B7558754.png)
![N-[4-(2-ethyl-5-methyl-1,3-thiazol-4-yl)phenyl]methanesulfonamide;hydrochloride](/img/structure/B7558755.png)
![1-(4-methoxyphenyl)-N'-[[3-methoxy-4-(pyridin-4-ylmethoxy)phenyl]methyl]-N,N-dimethylethane-1,2-diamine](/img/structure/B7558760.png)
![1-(4-imidazol-1-ylphenyl)-N-[[4-(pyridin-4-ylmethoxy)phenyl]methyl]ethanamine](/img/structure/B7558767.png)

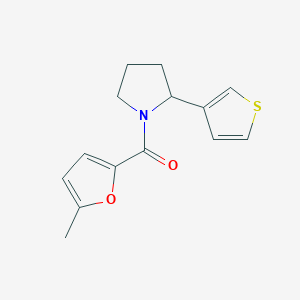
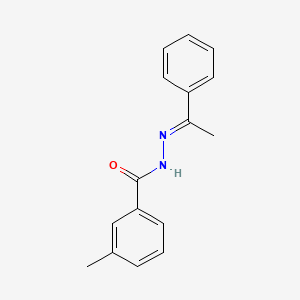
![2-[(4-Phenoxyphenyl)methylamino]ethanol](/img/structure/B7558803.png)
